2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid
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Overview
Description
2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxy group on one phenyl ring and a methyl group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-3-methoxybenzene.
Bromination: The aromatic ring is brominated using bromine in the presence of a catalyst to form 2-bromo-3-fluoro-6-methoxybenzene.
Suzuki Coupling: The brominated compound undergoes a Suzuki coupling reaction with 5-methylbenzoic acid boronic acid in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(2-Hydroxy-3-methoxyphenyl)-5-methylbenzoic acid.
Reduction: 2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzyl alcohol.
Substitution: 2-(2-Amino-3-methoxyphenyl)-5-methylbenzoic acid.
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-3-methoxyphenyl)benzoic acid
- 2-(2-Fluoro-3-methoxyphenyl)-4-methylbenzoic acid
- 2-(2-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid
Uniqueness
2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the aromatic ring can lead to unique interactions with biological targets and reagents.
Properties
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-6-7-10(12(8-9)15(17)18)11-4-3-5-13(19-2)14(11)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEZFUIKKICUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690068 |
Source
|
Record name | 2'-Fluoro-3'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-57-8 |
Source
|
Record name | 2'-Fluoro-3'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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